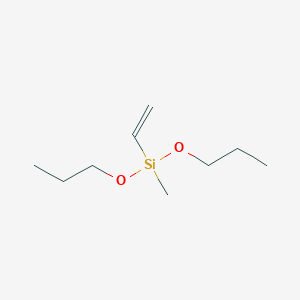

Ethenyl(methyl)dipropoxysilane

Description

Structure

3D Structure

Properties

CAS No. |

62883-95-8 |

|---|---|

Molecular Formula |

C9H20O2Si |

Molecular Weight |

188.34 g/mol |

IUPAC Name |

ethenyl-methyl-dipropoxysilane |

InChI |

InChI=1S/C9H20O2Si/c1-5-8-10-12(4,7-3)11-9-6-2/h7H,3,5-6,8-9H2,1-2,4H3 |

InChI Key |

QKDMJUDWTWAFPQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCO[Si](C)(C=C)OCCC |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Hydrosilylation Reactions for Ethenyl(methyl)dipropoxysilane Synthesis

The most direct and atom-economical method for creating vinylsilanes is the hydrosilylation of alkynes. sigmaaldrich.com This process involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of an alkyne. In the context of this compound, this would typically involve the reaction of methyldipropoxysilane with acetylene (B1199291) gas. The reaction is almost always catalyzed by a transition metal complex. sigmaaldrich.comnih.gov

The choice of catalyst is paramount as it dictates the regio- and stereoselectivity of the addition, determining whether the silicon atom attaches to the terminal carbon (α-addition) or the internal carbon (β-addition) of the alkyne, and whether the addition occurs in a syn (cis) or anti (trans) fashion. sigmaaldrich.com

Catalysts and Selectivity in Alkyne Hydrosilylation:

Platinum Catalysts: Classical platinum catalysts like Speier's (H₂PtCl₆) and Karstedt's catalysts are widely used in organosilicon chemistry and typically yield the trans-β-vinylsilane isomer. sigmaaldrich.comresearchgate.net

Rhodium Catalysts: Rhodium-based catalysts, such as [Rh(cod)₂]BF₄ and [RhCl(nbd)]₂, also strongly favor the formation of trans-β-vinylsilanes. sigmaaldrich.com A dirhodium(II)/XantPhos complex has been shown to be highly effective for the regio- and stereoselective hydrosilylation of alkynes with alkoxysilanes, producing β-(Z) vinylsilanes. rsc.org

Ruthenium Catalysts: In contrast, ruthenium-based catalysts like [Ru(benzene)Cl₂]₂ can provide access to cis-β-vinylsilanes. sigmaaldrich.com Notably, the ruthenium complex [Cp*Ru(MeCN)₃]PF₆ has been developed to catalyze the hydrosilylation of terminal alkynes to selectively yield 1,1-disubstituted α-vinylsilanes, which would be the desired isomer for this compound. sigmaaldrich.comorganic-chemistry.org This reaction is tolerant of a wide array of functional groups. sigmaaldrich.com

Cobalt Catalysts: More recently, cobalt-based catalysts have emerged as a cost-effective and efficient alternative to noble metals for alkyne hydrosilylation, capable of operating through different mechanisms to achieve either Markovnikov or anti-Markovnikov additions. nih.govrsc.org

The general reaction scheme for the synthesis of this compound via hydrosilylation is as follows:

HC≡CH + H-Si(CH₃)(O-CH₂CH₂CH₃)₂ --(Catalyst)--> CH₂=CH-Si(CH₃)(O-CH₂CH₂CH₃)₂

Interactive Data Table: Catalyst Influence on Hydrosilylation of Terminal Alkynes

| Catalyst Type | Typical Product(s) | Selectivity | Key Characteristics |

|---|---|---|---|

| Platinum (e.g., Karstedt's) | trans-β-vinylsilane | High trans selectivity | Widely used, classical method. sigmaaldrich.com |

| Rhodium (e.g., Wilkinson's) | trans-β-vinylsilane or cis-β-vinylsilane | Solvent dependent. sigmaaldrich.com | Can provide access to different isomers based on reaction conditions. |

| Ruthenium (e.g., [Cp*Ru(MeCN)₃]PF₆) | α-vinylsilane | High α-selectivity | Tolerant to various functional groups, mild conditions. sigmaaldrich.comorganic-chemistry.org |

| Cobalt (various complexes) | α- or β-vinylsilanes | Ligand and mechanism dependent | Cost-effective alternative to precious metals. nih.govrsc.org |

Exploration of Alternative Synthetic Routes for Organoalkoxysilanes

While hydrosilylation is a primary method, several other synthetic strategies have been established for the formation of organoalkoxysilanes. researchgate.netmdpi.com These routes offer versatility and can be adapted for the synthesis of this compound.

Grignard Reactions: A classic and powerful tool in organic synthesis is the Grignard reaction, which forms new carbon-carbon bonds. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with a suitable chlorosilane precursor, like methyldi(propoxy)chlorosilane.

CH₂=CH-MgBr + Cl-Si(CH₃)(O-CH₂CH₂CH₃)₂ → CH₂=CH-Si(CH₃)(O-CH₂CH₂CH₃)₂ + MgBrCl

This method is highly effective but requires strictly anhydrous conditions, as Grignard reagents are strong bases that react readily with water and other protic sources. sigmaaldrich.comlibretexts.org The order of addition (normal vs. reverse) can be controlled to favor partial substitution when multiple reactive sites are present on the silicon atom. gelest.com

Other Synthetic Approaches: Several other methods are employed for the synthesis of functionalized organoalkoxysilanes, which could be conceptually applied to precursors that are later converted to this compound. researchgate.netmdpi.com

Nucleophilic Substitution: This involves the reaction of a nucleophile with a silicon electrophile. It is the fundamental reaction type underlying the Grignard synthesis.

Isocyanate Addition: Isocyanates react with nucleophiles like alcohols or amines. researchgate.net This could be used to build a more complex organic group attached to the silicon atom, which might not be directly applicable to the simple vinyl group in this compound but is a key strategy in the broader field of organoalkoxysilane synthesis. mdpi.com

Click Chemistry: This refers to a class of reactions that are rapid, high-yielding, and tolerant of many functional groups, offering another modern approach to creating complex organosilanes. mdpi.com

Interactive Data Table: Comparison of Alternative Synthetic Routes for Organoalkoxysilanes

| Synthetic Route | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Grignard Reaction | Organomagnesium halide, Chlorosilane | Versatile, strong C-C bond formation. masterorganicchemistry.com | Requires strict anhydrous conditions, sensitive to protic functional groups. sigmaaldrich.comlibretexts.org |

| Nucleophilic Substitution | Various Nucleophiles, Electrophilic Silane (B1218182) | Broad applicability for different functional groups. mdpi.com | Leaving group ability and steric hindrance can be limiting factors. |

| Isocyanate Addition | Isocyanate, Alcohol/Amine | Highly efficient, forms stable urethane/urea linkages. researchgate.net | Primarily for linking functional groups, not direct C-Si bond formation. |

| Click Chemistry | Azides, Alkynes (for CuAAC) | High yield, high functional group tolerance, mild conditions. mdpi.com | Requires specific functional groups (azide, alkyne) on precursors. |

Control of Purity and Stereochemical Considerations in Precursor Synthesis

The utility of this compound in subsequent applications is highly dependent on its purity. The synthesis of its precursors must be carefully controlled to minimize byproducts. For instance, in Grignard reactions, maintaining anhydrous conditions is crucial to prevent the formation of siloxanes through hydrolysis of the chlorosilane starting material. sigmaaldrich.comgelest.com Purification of the final product is typically achieved through distillation under reduced pressure.

While this compound itself is not a chiral molecule, the field of organosilicon chemistry has seen significant advances in the synthesis of Si-stereogenic silanes, which are chiral at the silicon atom. nih.govacs.org The principles used in these asymmetric syntheses are relevant to the control of stereochemistry in related processes.

Stereochemical control is often achieved through:

Diastereoselective Synthesis: Using chiral auxiliaries on the silicon precursor to direct the approach of a reagent. nih.gov

Kinetic Resolution: Selectively reacting one enantiomer from a racemic mixture of a chiral silane. nih.gov

Asymmetric Catalysis: Employing chiral catalysts that can differentiate between enantiotopic faces or groups in a prochiral silane precursor. acs.orgresearchgate.net

In the context of hydrosilylation, the choice of a chiral ligand on the metal catalyst can induce enantioselectivity, leading to optically active vinylsilanes if the product is chiral. researchgate.net For a molecule like this compound, while it is achiral, the precursors used in its synthesis could be chiral. For example, if a chiral alcohol were used to generate the propoxy groups, diastereomers could result. Therefore, ensuring the stereochemical purity of precursors, such as the propanol (B110389) used, is essential for obtaining a single, well-defined product. The reduction of alkoxysilanes and subsequent hydrosilylation have been shown to proceed with retention of configuration at the silicon center, highlighting the importance of establishing the desired stereochemistry early in the synthetic sequence. nih.gov

Chemical Reactivity and Mechanistic Studies

Reactivity of the Ethenyl Moiety

The ethenyl group attached to the silicon atom exhibits reactivity characteristic of both an alkene and a vinylsilane, where the silicon atom influences the regioselectivity of certain addition reactions.

The carbon-carbon double bond of the ethenyl group can undergo oxidation to yield epoxides and, subsequently, diols. The primary method for epoxidation of alkenes involves the use of peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA). fiveable.melibretexts.org The reaction proceeds through a concerted mechanism where an oxygen atom is transferred from the peroxyacid to the alkene, forming a three-membered cyclic ether known as an epoxide (or oxacyclopropane). fiveable.melibretexts.org This process is a syn-addition, meaning the oxygen atom adds to the same face of the double bond, preserving the stereochemistry of the starting material. fiveable.me

The resulting epoxide is a valuable synthetic intermediate. acs.org Epoxide rings can be opened through hydrolysis, typically under acidic or basic conditions, to produce vicinal diols (glycols), which are compounds with hydroxyl groups on adjacent carbon atoms. libretexts.orgkhanacademy.org Acid-catalyzed hydrolysis involves protonation of the epoxide oxygen, followed by nucleophilic attack of water, leading to an anti-dihydroxylation product. libretexts.orgkhanacademy.org

General Oxidation Pathways:

Epoxidation: Ethenyl(methyl)dipropoxysilane reacts with a peroxyacid (e.g., mCPBA) to form (methyl(oxiran-2-yl)dipropoxysilane).

Hydrolysis to Diol: The epoxide can then undergo ring-opening hydrolysis to yield 1-(methyl(dipropoxy)silyl)ethane-1,2-diol. google.com

Various oxidizing agents can be employed for these transformations, each with specific advantages regarding reactivity and selectivity. utsouthwestern.edu

The ethenyl group of this compound can participate in cycloaddition reactions, a class of pericyclic reactions where two or more unsaturated molecules combine to form a cyclic adduct. chempedia.info The silicon substituent can direct the regioselectivity of these reactions. chemtube3d.com

[4+2] Cycloaddition (Diels-Alder Reaction): Vinylsilanes can act as dienophiles in Diels-Alder reactions, reacting with conjugated dienes to form six-membered rings. nih.govacs.org The reaction of this compound with a diene like butadiene would yield a silyl-substituted cyclohexene (B86901) derivative. The stereochemistry of the vinylsilane is typically retained in the product. chemtube3d.com

[2+2] Cycloaddition: Under certain conditions, often catalyzed by transition metals, vinylsilanes can undergo [2+2] cycloaddition with other alkenes to form four-membered cyclobutane (B1203170) rings. nih.gov

1,3-Dipolar Cycloaddition: this compound can react with 1,3-dipoles, such as nitrile oxides or nitrones, to form five-membered heterocyclic rings. acs.orgnih.gov For example, reaction with a nitrile oxide would produce a silyl-substituted isoxazoline. chempedia.info These reactions are often highly regioselective. nih.gov

Table 1: Potential Cycloaddition Reactions of the Ethenyl Group

| Reaction Type | Reactant | Product Type |

| [4+2] Cycloaddition | Conjugated Diene | Silyl-substituted cyclohexene |

| [2+2] Cycloaddition | Alkene (with catalyst) | Silyl-substituted cyclobutane |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., Nitrone) | Silyl-substituted heterocycle |

Hydrolysis and Condensation Reactions of Dipropoxysilane Centers

The dipropoxy groups attached to the silicon atom are susceptible to hydrolysis, a reaction that initiates the formation of siloxane polymers. This process is fundamental to the application of alkoxysilanes in sol-gel chemistry and as coupling agents. unm.edutandfonline.com

The hydrolysis of alkoxysilanes, including this compound, is catalyzed by both acids and bases. unm.edugelest.com The reaction rate is highly dependent on the pH of the solution, typically showing a minimum around a neutral pH of 7. unm.edu

Acid Catalysis: Under acidic conditions (pH < 7), the reaction mechanism involves the rapid protonation of an alkoxy oxygen atom. unm.edugelest.com This makes the alkoxy group a better leaving group (propanol), facilitating nucleophilic attack on the silicon atom by water. The hydrolysis rate is generally faster under acidic conditions compared to basic conditions. gelest.com

Base Catalysis: Under basic conditions (pH > 7), the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edutandfonline.com This forms a pentacoordinate silicon intermediate, which then expels a propoxide anion.

The subsequent condensation of the resulting silanol (B1196071) (Si-OH) groups to form siloxane (Si-O-Si) bonds is also catalyzed by acids and bases. tandfonline.combohrium.com

Table 2: Effect of pH on Alkoxysilane Hydrolysis

| Condition | Catalyst | Mechanism | Relative Rate |

| Acidic (pH < 7) | H₃O⁺ | Protonation of alkoxy group followed by water attack | Fast |

| Neutral (pH ≈ 7) | - | Uncatalyzed | Slowest |

| Basic (pH > 7) | OH⁻ | Direct nucleophilic attack on silicon by hydroxide | Moderate to Fast |

Factors Governing the Rate and Extent of Siloxane Network Formation

The formation of a polysiloxane network from this compound is a complex process governed by several interconnected factors that influence the rates of both hydrolysis and condensation reactions. nih.govresearchgate.net

pH and Catalyst: As discussed, the pH is a critical factor. Acid-catalyzed condensation tends to produce linear or weakly branched, polymer-like networks, especially when the water-to-silane ratio is low. unm.edu In contrast, base catalysis favors the formation of highly branched, colloidal-like particles. unm.edu

Water-to-Alkoxysilane Ratio (R): The amount of water present is crucial. A stoichiometric amount of water is required for complete hydrolysis, but substoichiometric amounts can be used to control the extent of reaction and favor the formation of oligomers. High water ratios under basic conditions lead to more complete and rapid condensation. unm.edu

Solvent: The type and concentration of the solvent can affect reaction rates by influencing the solubility of reactants and the stability of transition states. tandfonline.com

Temperature: Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions. researchgate.net

Steric and Electronic Effects: The organic substituents on the silicon atom (ethenyl and methyl groups) influence reactivity. The size of the alkoxy group also plays a role, with smaller groups like methoxy (B1213986) hydrolyzing faster than larger ones like propoxy. gelest.com

The interplay of these factors determines the final structure and properties of the resulting polysiloxane material, from linear chains to densely cross-linked three-dimensional networks. frontiersin.orgmdpi.com

Reaction Mechanisms of Silicon-Carbon Bond Formation and Cleavage

The silicon-carbon (Si-C) bond is a defining feature of organosilicon compounds. It is relatively strong and stable compared to carbon-carbon bonds. frontiersin.orgwikipedia.org

Formation: A primary method for forming Si-C bonds is hydrosilylation , where a hydrosilane (containing a Si-H bond) adds across a carbon-carbon double or triple bond. wikipedia.orgsemanticscholar.org This reaction is typically catalyzed by platinum-group metals. Another common method involves the reaction of organometallic reagents, such as Grignard reagents (R-MgX), with chlorosilanes.

Cleavage: While generally robust, the Si-C bond in this compound can be cleaved under specific conditions. The bond is polarized with a partial positive charge on silicon and a partial negative charge on carbon due to carbon's higher electronegativity. wikipedia.org This polarity makes the silicon atom susceptible to nucleophilic attack.

Electrophilic Cleavage: The Si-C bond in vinylsilanes can be cleaved by strong electrophiles. chemtube3d.comresearchgate.net The reaction often proceeds with retention of the double bond's geometry. chemtube3d.com

Nucleophile-Induced Cleavage: Certain nucleophiles, particularly fluoride ions (F⁻), are highly effective at cleaving Si-C bonds. wikipedia.org The mechanism is thought to involve the formation of a hypervalent, pentacoordinate or hexacoordinate silicon intermediate. nih.govresearchgate.net This coordination change activates and weakens the Si-C bond, making it more susceptible to cleavage by an electrophile. nih.govresearchgate.net For instance, the cleavage of an aryl-silicon bond can be initiated by fluoride, which then allows for coupling with an electrophile in reactions like the Hiyama coupling. wikipedia.org Enzymatic cleavage of Si-C bonds has also been demonstrated, suggesting potential biodegradation pathways for some organosilicon compounds. thieme-connect.com

Polymerization Science and Engineering of Ethenyl Methyl Dipropoxysilane Systems

Polymerization Mechanisms Involving the Ethenyl Group

The ethenyl (vinyl) group of Ethenyl(methyl)dipropoxysilane is the primary site for addition polymerization, enabling the formation of a polyalkane backbone. This process can be initiated through several mechanisms, including radical and cationic pathways.

Radical polymerization is a common method for polymerizing vinyl monomers, including vinylsilanes. The process is initiated by the decomposition of a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO), to generate free radicals. These radicals then add to the carbon-carbon double bond of the ethenyl group, initiating a polymer chain that propagates by the successive addition of monomer units.

The polymerization of vinylsilane [CH₂=CHSiH₃] using radical initiators has been shown to yield liquid polymers with molecular weights (Mn) in the range of 500-1500. sinosil.comacs.org The structure of the resulting polymer can be complex, sometimes involving rearrangements, leading to units such as [−CH₂CH(SiH₃)−]ₓ[−CH₂CH₂SiH₂−]y. sinosil.comacs.org However, the efficiency of radical reactions involving vinylsilanes can be low, with studies on similar monomers showing significant amounts of unreacted starting material even with high concentrations of initiator.

Cationic polymerization offers an alternative route for polymerizing electron-rich olefins like the ethenyl group, which is influenced by the adjacent silicon atom. While specific studies on this compound are limited, extensive research on the cationic polymerization of vinyl ethers provides a valuable analogy. This type of polymerization is a chain-growth process initiated by electrophiles, such as Lewis acids or protonic acids, which generate a carbocationic active center. acs.org The polymer chain grows as new monomers are added to this propagating carbocation. acs.org

A significant challenge in conventional cationic polymerization is the high reactivity of the propagating species, which can lead to uncontrolled chain transfer reactions with monomers, solvents, or impurities, complicating the polymer structure. afinitica.com However, advancements have led to living cationic polymerization techniques, which minimize these side reactions. For instance, cationic reversible addition-fragmentation chain transfer (RAFT) polymerization has been developed, employing thiocarbonylthio compounds or other chain transfer agents to mediate the reaction, allowing for the synthesis of polymers with well-controlled molecular weights and low dispersity. acs.orgafinitica.com Such controlled processes open the door to creating well-defined polymer architectures from vinyl-functionalized monomers.

In monomers containing multiple polymerizable groups, cyclization polymerization can occur, where an intramolecular cyclization step is coupled with intermolecular propagation. For di-vinyl monomers like divinylsilanes, this process can lead to the formation of polymers containing cyclic repeating units within the main chain. For example, Rh-catalyzed cyclization of divinylsilanes with certain amines can produce silacyclohexanones. figshare.comresearchgate.net

Radical-mediated cyclizations are also a powerful tool. Photoredox catalysis has been shown to initiate radical cyclizations with vinylsilanes, involving a radical addition to the C-C double bond followed by fragmentation of a resulting cyclic intermediate. acs.orgchemrxiv.org While this compound is a mono-vinyl monomer, understanding these phenomena is crucial when it is part of a system with other multi-vinyl monomers or when side reactions could lead to cyclic structures. Anionic "stitching" polymerization of styryl(vinyl)silanes has also been developed, creating fused sila-bicyclic structures in the polymer main chain, resulting in thermally stable polymers. rsc.org

Controlled Polymerization Techniques for this compound Monomers

Controlled radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling precise control over molecular weight, polydispersity, and polymer architecture. sigmaaldrich.comyoutube.com These methods, which include Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are applicable to a wide range of vinyl monomers and could be adapted for this compound. sigmaaldrich.commdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP uses a transition metal complex (commonly copper) to reversibly activate and deactivate the propagating polymer chains. This process maintains a low concentration of active radicals, suppressing termination reactions. cmu.edu ATRP is versatile and has been used to polymerize a wide variety of monomers, including those with functional groups. cmu.edu

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: RAFT polymerization employs a thiocarbonylthio compound as a chain-transfer agent (CTA) to mediate the polymerization via a reversible chain-transfer process. wikipedia.org It is known for its compatibility with a broad range of monomers and reaction conditions. wikipedia.orgboronmolecular.com The choice of RAFT agent is critical and depends on the specific monomer being polymerized. boronmolecular.commdpi.com

By utilizing these techniques, it is possible to synthesize well-defined linear polymers of this compound or to create block copolymers with complex architectures, where one block contains the reactive silane (B1218182) functionality.

Copolymerization Strategies with Diverse Monomers

Copolymerization of this compound with other vinyl monomers is a powerful strategy to tailor the final properties of the material. By incorporating comonomers such as acrylates, methacrylates, or styrenes, properties like glass transition temperature (Tg), hydrophobicity, and mechanical strength can be systematically adjusted.

The behavior of a copolymerization reaction is governed by the reactivity ratios (r₁ and r₂) of the two monomers. These ratios describe the preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer (r > 1) or the other monomer (r < 1).

For instance, in the free radical copolymerization of methyl methacrylate (B99206) (MMA, M₁) with vinyl triethoxysilane (VTES, M₂), a structurally similar monomer, the reactivity ratios indicate how each monomer adds to the growing chain. While specific data for this compound is scarce, data from analogous systems provide valuable insights. The product of the reactivity ratios (r₁r₂) indicates the tendency of the system towards alternation (r₁r₂ → 0), ideal/random copolymerization (r₁r₂ → 1), or blockiness. 182.160.97 Most vinylsilane copolymerizations result in random or alternating structures.

Table 1: Reactivity Ratios for Copolymerization of Selected Monomers

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | r₁ * r₂ | Copolymerization Type |

|---|---|---|---|---|---|

| Methyl Methacrylate | Vinyl Chloride | 10 | 0.1 | 1.0 | Ideal/Random 182.160.97 |

| Methyl Acrylate | Vinyl Acetate | 6.1 ± 0.6 | 0.0087 ± 0.023 | ~0.053 | Alternating Tendency tue.nl |

| Di(tri-n-butyltin) citraconate | N-vinylimidazole | 0.1697 | 2.2094 | 0.375 | Random/Alternating Tendency nih.gov |

This strategy allows for the creation of functional copolymers where the silane units are available for subsequent crosslinking reactions.

Elucidation of Network Formation and Crosslinking in Polymeric Systems

A key feature of polymers derived from this compound is their ability to form crosslinked networks through the hydrolysis and condensation of the pendant dipropoxy groups. This process, often referred to as sol-gel chemistry, transforms the linear or branched polymer chains into a durable three-dimensional siloxane (Si-O-Si) network. nih.govrsc.org

The mechanism involves two primary steps:

Hydrolysis: In the presence of water (often catalyzed by an acid or a base), the propoxy groups (-O-CH₂CH₂CH₃) are hydrolyzed to form reactive silanol (B1196071) groups (Si-OH) and propanol (B110389) as a byproduct. sinosil.comdakenchem.com ≡Si-OPr + H₂O ⇌ ≡Si-OH + PrOH

Condensation: The newly formed silanol groups can then condense with each other or with remaining propoxy groups to form stable siloxane bridges (Si-O-Si), releasing water or alcohol. nih.govdakenchem.com ≡Si-OH + HO-Si≡ ⇌ ≡Si-O-Si≡ + H₂O ≡Si-OH + PrO-Si≡ ⇌ ≡Si-O-Si≡ + PrOH

The rate and extent of these reactions are influenced by factors such as pH, water/silane ratio, catalyst, and temperature. afinitica.comnih.gov Acidic conditions tend to promote hydrolysis and result in less branched structures, while basic conditions favor condensation and lead to more highly crosslinked, particulate networks. nih.gov This dual-curing capability, combining vinyl polymerization with subsequent moisture-curing via the alkoxy groups, allows for the production of robust materials with enhanced thermal stability, chemical resistance, and adhesion to inorganic substrates. sinosil.com

Sol Gel Chemistry and Hybrid Materials Fabrication

Principles of Sol-Gel Processing Utilizing Ethenyl(methyl)dipropoxysilane

The sol-gel process for this compound involves two primary reactions: hydrolysis and condensation. Initially, the propoxy groups (-OCH₂CH₂CH₃) react with water, replacing them with hydroxyl groups (-OH). Subsequently, these silanol (B1196071) groups condense with each other or with remaining propoxy groups to form siloxane bridges (Si-O-Si), gradually building a three-dimensional network. unitbv.ro The presence of the non-hydrolyzable ethenyl (vinyl) and methyl groups ensures that they are incorporated into the final material, imparting their specific functionalities to the silica (B1680970) network.

The kinetics of hydrolysis and condensation, and consequently the structure of the final gel, are profoundly influenced by several key parameters. While specific literature on this compound is sparse, the behavior of similar alkoxysilanes provides a strong framework for understanding process optimization. mdpi.com

pH: The pH of the reaction mixture is a critical factor. Acidic conditions (pH < 7) typically lead to a rapid hydrolysis rate but a slower condensation rate, which favors the formation of linear or weakly branched polymer chains, resulting in dense microporous structures. unitbv.ro Conversely, basic conditions (pH > 7) result in a slower hydrolysis but a much faster condensation rate, promoting the formation of highly branched clusters that lead to colloidal particles and mesoporous gels. unitbv.ro The minimum reaction rate for silica gels is generally observed around pH 7. unitbv.ro

Water-to-Silane Ratio (R): The molar ratio of water to alkoxide groups determines the extent of the hydrolysis reaction. For this compound, which has two propoxy groups, a stoichiometric ratio (R=2) would be required for complete hydrolysis. However, in practice, higher R-values are often used to ensure completion of the reaction. unitbv.ro Low R-values can lead to incomplete hydrolysis, resulting in a more open and less cross-linked structure, while higher water content accelerates both hydrolysis and condensation. mdpi.comunitbv.ro

Temperature: Increasing the reaction temperature generally accelerates both hydrolysis and condensation rates, leading to shorter gelation times. Temperature control is crucial for managing the reaction kinetics to achieve the desired material properties.

The interplay of these parameters dictates the final structure of the material. The following table illustrates the general effects of these parameters on the sol-gel process for organo-functionalized silanes.

| Parameter | Condition | Effect on Hydrolysis Rate | Effect on Condensation Rate | Resulting Structure |

| pH | Acidic (e.g., pH 2-3) | Fast | Slow | Primarily linear chains, dense network |

| Basic (e.g., pH 8-9) | Slow | Fast | Highly branched clusters, particulate gel | |

| Water-to-Silane Ratio (R) | Low (Sub-stoichiometric) | Incomplete | Slow | Open, less cross-linked network |

| High (Excess water) | Complete, Fast | Fast | More cross-linked, denser network | |

| Temperature | Low | Slow | Slow | Longer gelation time, potential for more ordered structures |

| High | Fast | Fast | Shorter gelation time, potentially less uniform structure |

This table presents generalized trends for organo-alkoxysilanes based on established sol-gel principles.

Catalysts are essential for controlling the rates of hydrolysis and condensation. Both acids (like hydrochloric acid or oxalic acid) and bases (like ammonia or sodium hydroxide) are commonly used. mdpi.com

Acid Catalysis: Under acidic conditions, the hydrolysis reaction is initiated by the protonation of an alkoxide group, making it more susceptible to nucleophilic attack by water. This leads to a rapid hydrolysis step. The subsequent condensation reaction is slower, promoting the formation of extended, polymer-like networks. unitbv.ro

Base Catalysis: In basic media, water is activated by deprotonation to form hydroxyl anions (OH⁻), which then attack the silicon atom. This process is generally slower than acid-catalyzed hydrolysis. However, the condensation reaction is significantly accelerated under basic conditions, leading to the rapid formation of discrete, highly branched silica clusters that aggregate into a gel. mdpi.comunitbv.ro

The choice and concentration of the catalyst have a direct impact on the gelation time. For instance, increasing the concentration of an acid catalyst can significantly shorten the time required for the sol to transform into a solid gel. mdpi.com

Tailoring Microstructure and Morphology in Sol-Gel Derived Materials

The final microstructure and morphology of materials derived from this compound can be precisely tailored by controlling the synthesis conditions. rsc.org The parameters discussed in section 5.1.1 are the primary levers for this control.

Network vs. Particulate Gels: As established, acid catalysis tends to produce polymeric gels with fine pores, while base catalysis leads to particulate gels composed of aggregated colloidal particles, often with larger, mesoporous structures. unitbv.ro

Influence of Organic Groups: The presence of the non-reactive methyl and ethenyl groups acts as network modifiers. They terminate the growth of the silica network at the point of attachment, inherently introducing porosity and influencing the final density of the material. The size and nature of these organic groups can be used to control the pore size and surface properties of the xerogel or aerogel obtained after drying. rsc.org

Drying Process: The method used to remove the solvent from the wet gel is also critical. Simple evaporative drying leads to the collapse of the porous structure due to capillary forces, resulting in a dense material known as a xerogel. Supercritical drying, on the other hand, preserves the porous network, yielding a highly porous, low-density material called an aerogel.

By carefully selecting the catalyst, water ratio, temperature, and drying method, it is possible to create a wide range of materials from dense films to highly porous monoliths, all from the same this compound precursor.

Development of Sol-Gel Derived Functional Coatings and Thin Films

The ability to form a stable sol that can be applied to a substrate before gelation makes this compound suitable for creating functional coatings and thin films. mdpi.com The process typically involves depositing the precursor sol onto a surface via techniques like dip-coating, spin-coating, or spray-coating. mdpi.com Subsequent thermal treatment (curing) completes the condensation reactions and densifies the film. researchgate.net

These coatings possess unique properties derived from the precursor's functional groups:

Hydrophobicity: The methyl groups attached to the silicon atoms lower the surface energy of the coating, imparting water-repellent properties. researchgate.net

Adhesion: The silanol groups formed during hydrolysis can bond with hydroxyl groups on the surface of many substrates (like glass, metals, and ceramics), leading to excellent adhesion.

Polymerizability: The surface of the coating is rich in vinyl groups, which can be used as anchor points for further functionalization or for grafting polymer layers on top, creating multifunctional surfaces.

These functional coatings are valuable for applications requiring corrosion protection, water repellency, or surfaces that need to be integrated with other polymeric materials. mdpi.commdpi.com

Surface Science and Interfacial Phenomena

Ethenyl(methyl)dipropoxysilane as a Silane (B1218182) Coupling Agent

This compound is a bifunctional organosilane that serves as a molecular bridge between inorganic and organic materials. dow.com Like other silane coupling agents, its chemical structure is designed to form a durable bond between two otherwise dissimilar materials. dow.comresearchgate.net The molecule possesses two distinct types of reactive groups: hydrolyzable dipropoxy groups and an organic ethenyl (vinyl) group, attached to a central silicon atom which also carries a methyl group. gelest.com

The mechanism begins when the propoxy groups attached to the silicon atom hydrolyze in the presence of water to form reactive silanol (B1196071) (Si-OH) groups. gelest.comhengdasilane.com These silanols can then condense with hydroxyl (-OH) groups present on the surface of most inorganic substrates, such as glass, minerals, and metals, forming stable covalent oxane bonds (Si-O-Substrate). dow.comresearchgate.net This process effectively grafts the silane molecule onto the inorganic surface. The non-hydrolyzable ethenyl and methyl groups remain oriented away from the substrate, available to interact with an organic polymer matrix. gelest.com The vinyl functionality makes this silane particularly compatible with polymers that cure via free-radical mechanisms, such as polyolefins and elastomers. researchgate.net

The effectiveness of this adhesion is dependent on a series of complex factors including surface energy, adsorption, and acid-base interactions at the interface. hengdasilane.com The improved adhesion changes the micromechanical failure process from debonding at the filler-matrix interface to potential particle fracture, which signifies a much stronger interfacial connection. nih.gov

A major challenge in creating polymer composites is the inherent incompatibility between hydrophilic inorganic fillers (like silica) and hydrophobic polymer matrices. utwente.nl Silane coupling agents like this compound are a key strategy to overcome this. The treatment of the filler surface with the silane transforms it from a high-energy, hydrophilic surface to a lower-energy, organophilic one. utwente.nl This process, known as hydrophobation, reduces the filler's tendency to agglomerate and improves its dispersion within the polymer matrix. researchgate.net

For polymeric systems such as polyolefins, vinyl-functional silanes are particularly suitable. researchgate.net The vinyl group on the silane can co-react with the polymer, creating a seamless and covalently bonded interface. This enhanced compatibility leads to a reduction in the viscosity of the uncured composite material and a significant improvement in the final mechanical properties, such as tensile strength. utwente.nl

Surface Modification of Inorganic Substrates and Nanoparticles

This compound is utilized for the surface modification of a wide range of inorganic materials, including flat substrates and, notably, nanoparticles. researchgate.netnih.gov Modifying the surface of nanoparticles is crucial for preventing their agglomeration and ensuring their stable dispersion in liquid media, particularly in organic solvents and polymer matrices. nih.gov The silane treatment creates a functionalized surface layer that can improve dispersion stability. nih.gov For instance, introducing vinyl groups onto a particle's surface allows for subsequent grafting reactions, such as the attachment of radical polymers. nih.gov

The surfaces of silica (B1680970) and various metal oxides are rich in hydroxyl groups, making them ideal candidates for functionalization with alkoxysilanes. hengdasilane.comudel.edu The dipropoxy groups of this compound react with these surface hydroxyls through a hydrolysis and condensation reaction. rsc.org This process anchors the silane to the surface, creating a new, functionalized surface defined by the exposed ethenyl and methyl groups. udel.edu This technique can be precisely controlled to form a monolayer of functional molecules on the surface. udel.edu Such functionalization is a foundational step in many advanced material applications, enabling the attachment of other molecules or controlling surface interactions. nih.gov For example, silica surfaces functionalized with vinyl groups can serve as platforms for attaching polymers like polyvinylpyrrolidone. nih.gov

The chemical composition of a surface is a primary determinant of its surface energy and, consequently, its wetting behavior. researchgate.netnih.gov Inorganic surfaces like silica are typically high-energy and hydrophilic. By treating these surfaces with this compound, the surface chemistry is altered. The attachment of the organic ethenyl and methyl groups lowers the surface energy, making the surface more hydrophobic and organophilic. nih.gov

This modulation of wettability is critical for many applications. For example, in nanoparticle-filled composites, modifying the particle surface to be more compatible with the organic matrix improves dispersion and reduces the viscosity of the suspension. nih.gov The control over surface energy and wettability allows for the engineering of materials with specific interfacial properties, such as enhanced adhesion or deliberate anti-wetting characteristics. nih.goveeer.org

Fundamental Investigations of Interfacial Phenomena in Composite Materials

The impact of silane coupling agents on the interfacial region of composite materials is a subject of extensive research. Studies investigate the relationship between the type of silane, processing conditions, and the resulting material properties. For example, research on silica-filled natural rubber compounds has compared the effects of different silane coupling agents, including a vinyl-functional silane (vinyltrimethoxysilane, VTMS), on the composite's performance. utwente.nl

These investigations reveal that the effectiveness of a silane depends on its ability to facilitate two key reactions: the silanization reaction with the silica surface and the coupling reaction with the rubber matrix. utwente.nl Alkoxy-based silanes like VTMS are effective at reducing filler-filler interactions (the Payne effect) and lowering compound viscosity by making the silica surface more compatible with the rubber. utwente.nl The table below, based on data from comparative studies, illustrates how a vinyl silane performs relative to other silanes in key processing and performance metrics. utwente.nl

| Silane Coupling Agent | Type | Effect on Mooney Viscosity | Payne Effect (Filler-Filler Interaction) | Tensile Strength at 150°C Dump Temp. (MPa) |

| None | Control | Highest | Highest | ~16 |

| VTMS (Vinyltrimethoxysilane) | Vinyl-Alkoxy | Reduced | Reduced | ~20 |

| OTES (Octyltriethoxysilane) | Alkyl-Alkoxy | Reduced | Reduced | ~18 |

| TESPT (Bis-(triethoxysilylpropyl) tetrasulfide) | Sulfur-Alkoxy | Significantly Reduced | Significantly Reduced | ~28 |

This table is generated based on trends and findings reported in research comparing various silane coupling agents in silica-filled natural rubber composites. utwente.nl VTMS serves as an analogue for this compound.

These fundamental studies demonstrate that while vinyl silanes provide a notable improvement in properties over an untreated system, sulfur-containing silanes can offer more pronounced improvements in specific systems like sulfur-cured rubber due to additional crosslinking reactions. utwente.nl Such research is crucial for understanding the complex interplay of factors at the composite interface and for selecting the optimal coupling agent for a given application. hengdasilane.com

Mechanisms of Adhesion Enhancement in Coatings and Adhesives

This compound, a member of the organofunctional silane family, plays a crucial role as a coupling agent and adhesion promoter at the interface between organic polymer systems, such as coatings and adhesives, and inorganic substrates. Its bifunctional nature allows it to form a durable chemical bridge, significantly enhancing the bond strength and longevity of the composite system. The adhesion promotion mechanism can be detailed through a two-step process involving interactions at the inorganic substrate and the organic polymer matrix.

The primary mechanism involves the hydrolysis of the propoxy groups bonded to the silicon atom. In the presence of moisture, which is typically available as a thin layer on the surface of inorganic substrates or from the ambient environment, the propoxy groups undergo hydrolysis to form silanol (Si-OH) groups. These silanol groups are highly reactive with hydroxyl groups present on the surface of most inorganic materials like glass, metal oxides, and minerals. A condensation reaction then occurs, forming stable, covalent siloxane bonds (Si-O-Substrate) at the interface. This process anchors the silane molecule to the inorganic surface, creating a robust and water-resistant bond. The formation of this chemical linkage replaces weaker physical interactions, such as van der Waals forces, leading to a significant improvement in adhesion. tandfonline.comspecialchem.com

Simultaneously, the ethenyl (vinyl) functional group of the molecule is available to interact with the organic polymer matrix of the coating or adhesive. This organic-functional group can copolymerize or react with the polymer backbone during the curing process, depending on the chemistry of the resin system. For instance, in free-radical cured systems, such as those based on acrylics or vinyl esters, the double bond of the ethenyl group can participate in the polymerization reaction, creating a covalent bond between the silane and the polymer. This ensures that the silane is chemically integrated into the polymer network, completing the molecular bridge between the inorganic substrate and the organic coating or adhesive. dntb.gov.uaresearchgate.net

The presence of the methyl group attached to the silicon atom can also influence the properties of the interfacial region. It can affect the orientation and packing of the silane molecules at the surface, potentially creating a more hydrophobic and water-resistant interfacial layer. This enhanced hydrophobicity at the interface helps to prevent the ingress of water, which is a primary cause of adhesion loss over time. tandfonline.com

While specific quantitative research data on the adhesion performance of this compound is not extensively available in publicly accessible literature, the performance of similar vinylsilanes has been studied. The effectiveness of the adhesion promotion can be inferred from studies on related compounds, which demonstrate a marked increase in bond strength and durability, particularly under wet conditions.

Table 1: General Effects of Vinylsilane Treatment on Adhesion Strength

| Substrate | Polymer Matrix | Condition | Adhesion Improvement |

| Glass | Polyester | Dry | Significant |

| Glass | Polyester | Wet (after 24h water boil) | Maintained Adhesion |

| Aluminum | Ethylene-Vinyl Acetate (EVA) | Wet | Significant Improvement |

| Silica | Epoxy | Dry | Enhanced Bond Strength |

This table represents generalized findings for vinylsilane coupling agents and is intended to be illustrative of the expected performance of this compound.

Advanced Characterization Techniques for Ethenyl Methyl Dipropoxysilane Derived Materials

Spectroscopic Analysis

Spectroscopic methods are indispensable for probing the chemical structure of materials derived from ethenyl(methyl)dipropoxysilane at a molecular level. These techniques allow for the verification of covalent bond formation, the extent of polymerization, and the chemical nature of the material's surface.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Assessment

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for monitoring the chemical transformations that this compound undergoes during hydrolysis and condensation reactions. The technique works by measuring the absorption of infrared radiation by the material's molecular bonds, which vibrate at specific frequencies. By tracking the changes in the intensity of characteristic absorption bands, the progress of the sol-gel process can be followed.

The hydrolysis of the propoxy groups (-OCH2CH2CH3) leads to the formation of silanol (B1196071) (Si-OH) groups and propanol (B110389). This is observed in the FTIR spectrum by the decrease in the intensity of C-H stretching vibrations from the propoxy group (around 2870-2960 cm⁻¹) and the Si-O-C stretching bands (around 1100 cm⁻¹). Concurrently, a broad absorption band corresponding to O-H stretching in Si-OH groups appears, typically in the region of 3200-3700 cm⁻¹.

Subsequent condensation of these silanol groups to form siloxane (Si-O-Si) linkages is evidenced by the appearance and growth of a strong, broad absorption band between 1000 and 1130 cm⁻¹. The vinyl group (-CH=CH2) and the methyl group (-CH3) attached to the silicon atom are generally stable during this process and their characteristic absorption peaks can be observed in the final material. For instance, the C=C stretching of the vinyl group appears around 1600 cm⁻¹.

Table 1: Representative FTIR Absorption Bands for this compound and its Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Interpretation |

| O-H stretching | Si-OH (silanol) | 3200-3700 | Indicates hydrolysis of alkoxy groups. |

| C-H stretching | -CH₃, -C₃H₇ | 2870-2960 | Disappears during hydrolysis. |

| C=C stretching | -CH=CH₂ (vinyl) | ~1600 | Indicates presence of the vinyl group. |

| Si-O-Si stretching | Siloxane | 1000-1130 | Indicates formation of the polysiloxane network. |

| Si-O-C stretching | Si-O-C₃H₇ | ~1100 | Disappears during hydrolysis. |

| Si-C stretching | Si-CH₃ | ~1260 | Indicates presence of the methyl group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ²⁹Si NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organosilicon compounds. It provides detailed information about the local chemical environment of specific nuclei, such as ¹H (proton) and ²⁹Si.

¹H NMR: Proton NMR is used to identify and quantify the different hydrogen-containing functional groups in the molecule. For the this compound monomer, distinct signals for the vinyl protons (typically in the 5.5-6.5 ppm range), the methyl protons directly attached to silicon (around 0.1-0.2 ppm), and the protons of the propoxy groups (methylene and methyl groups between ~0.9 and 3.7 ppm) can be resolved. During polymerization, the disappearance of the signals corresponding to the propoxy groups confirms the progress of hydrolysis and condensation.

²⁹Si NMR: Silicon-29 NMR is particularly valuable for characterizing the extent of condensation in the resulting polysiloxane network. The chemical shift of a ²⁹Si nucleus is highly sensitive to the number of siloxane bonds attached to it. In the context of this compound, which is a trifunctional silane (B1218182), different structural units are designated as Tⁿ, where 'n' is the number of bridging oxygen atoms connected to the silicon atom. The monomer, with no Si-O-Si bonds, is represented as T⁰. As condensation proceeds, T¹ (one Si-O-Si bond), T² (two Si-O-Si bonds), and fully condensed T³ (three Si-O-Si bonds) species are formed. These different species appear at distinct chemical shift ranges in the ²⁹Si NMR spectrum, allowing for a quantitative assessment of the degree of cross-linking in the material. researchgate.net

Table 2: Typical NMR Chemical Shift Ranges for this compound Species

| Nucleus | Species | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Monomer | Vinyl (-CH=CH₂) | 5.5 - 6.5 |

| ¹H | Monomer/Polymer | Methyl (Si-CH₃) | 0.1 - 0.2 |

| ¹H | Monomer | Propoxy (-OCH₂CH₂CH₃) | 0.9 - 3.7 |

| ²⁹Si | Monomer (T⁰) | RSi(OR)₃ | -40 to -50 |

| ²⁹Si | Polymer (T¹) | RSi(OR)₂(OSi) | -50 to -60 |

| ²⁹Si | Polymer (T²) | RSi(OR)(OSi)₂ | -60 to -70 |

| ²⁹Si | Polymer (T³) | RSi(OSi)₃ | -70 to -80 |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top 1-10 nm of a material's surface. This makes it exceptionally useful for analyzing thin films and coatings derived from this compound.

In an XPS analysis, the surface is irradiated with a beam of X-rays, which causes the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of the element and its oxidation or chemical state.

For materials derived from this compound, XPS can confirm the presence of silicon, oxygen, and carbon on the surface. High-resolution scans of the Si 2p, O 1s, and C 1s peaks provide detailed chemical state information. The Si 2p peak can be deconvoluted to distinguish between silicon in Si-C bonds and silicon in the Si-O-Si siloxane backbone. The C 1s peak can be resolved into components representing C-C/C-H bonds (from the vinyl and methyl groups) and C-Si bonds. The O 1s peak provides information on the Si-O-Si network. This level of detail is critical for understanding surface properties like hydrophobicity and adhesion.

Table 3: Expected Binding Energies in XPS Analysis of this compound-Derived Films

| Element (Core Level) | Chemical Bond | Expected Binding Energy (eV) |

| Si 2p | Si-C | ~101 |

| Si 2p | Si-O | ~102-104 |

| C 1s | C-C, C-H | ~284.8 |

| C 1s | C-Si | ~284 |

| O 1s | Si-O-Si | ~532-533 |

Microscopic and Morphological Characterization

Microscopy techniques are essential for visualizing the surface topography and internal structure of materials. For polymers and coatings derived from this compound, these methods reveal information about film quality, homogeneity, and the presence of nanoscale features.

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of a material's surface. A focused beam of electrons is scanned across the sample, and the interactions of the electrons with the surface are detected to form an image. SEM provides information on surface topography, texture, and porosity.

For coatings derived from this compound, SEM can be used to assess the uniformity and integrity of the film. It can reveal the presence of defects such as cracks, pinholes, or aggregates that may have formed during the sol-gel process or the coating application. The technique is also valuable for examining the cross-section of a film to measure its thickness. By analyzing SEM images, researchers can optimize synthesis and deposition parameters to achieve smooth, defect-free surfaces for various applications.

Transmission Electron Microscopy (TEM) for Nanostructure Elucidation

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. In TEM, a beam of electrons is transmitted through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that reveals details about the material's morphology, crystal structure, and composition at the nanoscale.

For hybrid materials synthesized using this compound, TEM can be used to visualize the dispersion of inorganic domains (e.g., silica (B1680970) nanoparticles) within an organic polymer matrix. It can provide insights into the size, shape, and distribution of these nanostructures, which are critical factors influencing the mechanical and thermal properties of the final material. TEM is an indispensable tool for confirming the formation of well-defined nanostructures and for understanding the phase morphology of complex hybrid systems.

Atomic Force Microscopy (AFM) for Surface Topography and Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to investigate the surface topography and properties of materials at the nanoscale. scielo.br For materials derived from this compound, such as thin films, coatings, or composite interfaces, AFM provides invaluable information about the surface morphology, roughness, and the distribution of the silane network. scielo.brresearchgate.net

In tapping mode, a sharp tip mounted on a cantilever is oscillated near its resonance frequency as it scans the sample surface. Changes in the cantilever's oscillation amplitude, caused by tip-surface interactions, are used to construct a three-dimensional topographical map. This can reveal the homogeneity of the silane layer, the presence of agglomerates, or the formation of distinct phases. researchgate.net For example, studies on mica plates treated with various silane coupling agents have shown that the choice of solvent and pH can significantly affect the smoothness of the resulting silane layer. researchgate.net

AFM can also be used in contact mode to measure adhesive and frictional forces, providing insights into the surface's mechanical and chemical properties. acs.org By functionalizing the AFM tip with specific chemical groups, it is possible to probe interactions between the tip and the silane-modified surface, which is relevant for understanding adhesion mechanisms in composites and coatings. scielo.brscite.ai Research has shown that a more open silane network structure can lead to higher interaction levels with polymer chains due to increased penetration and entanglement. scielo.brscite.ai

Table 1: AFM Analysis of Silane-Derived Surfaces

| AFM Mode | Measured Property | Insight Gained for this compound Materials | Typical Observation |

|---|---|---|---|

| Tapping Mode | Surface Topography & Roughness | Homogeneity of silane film, presence of aggregates, effectiveness of surface coverage. | Observation of smooth, uniform layers or island-like structures depending on deposition conditions. researchgate.net |

| Contact Mode (Force Spectroscopy) | Adhesion Forces | Quantifies interaction between the silane layer and other materials, relevant for adhesion promotion. | Higher adhesion forces measured on silane-treated surfaces compared to untreated substrates. scielo.br |

| Phase Imaging | Material Property Variation | Distinguishes between different components in a composite (e.g., silane-rich and polymer-rich regions). | Contrast in phase images indicating variations in surface hardness or chemical nature. |

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers and composites incorporating this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly crucial.

TGA measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. youtube.com It is used to determine the thermal stability and composition of materials derived from this compound. The resulting TGA curve plots mass loss versus temperature, revealing the temperatures at which the material degrades. tainstruments.com

For silane-grafted polymers or composites, TGA can quantify the amount of silane grafted onto a substrate or incorporated into a polymer matrix. rsc.org The analysis can also demonstrate the enhanced thermal stability of a polymer after modification with the silane. The formation of a stable silica (SiO₂) network upon decomposition at high temperatures often results in a higher char yield or residual mass for the silane-modified material compared to the unmodified polymer. researchgate.net Studies on vinyl silane-modified materials show that the initial decomposition temperature can be shifted to higher temperatures, indicating improved thermal stability. researchgate.netresearchgate.net

Table 2: Representative TGA Data for a Polymer With and Without Silane Modification

| Material | Onset Decomposition Temp (Tonset) | Temperature of Max. Decomposition Rate (Tmax) | Residual Mass at 700°C (%) |

|---|---|---|---|

| Base Polymer | ~350°C | ~400°C | < 5% |

| Polymer + this compound | ~370°C | ~425°C | > 15% |

Note: Data are illustrative, based on typical results for silane-modified polymers. researchgate.netresearchgate.net

DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. netzsch.com It is a powerful tool for investigating thermal transitions in polymeric materials. For materials derived from this compound, DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). netzsch.comnih.gov

The incorporation of this compound into a polymer matrix can significantly affect its thermal properties. The crosslinking effect resulting from the silane's condensation can restrict the mobility of polymer chains, typically leading to an increase in the glass transition temperature (Tg). nih.gov DSC can also be used to study the curing (crosslinking) process itself, which appears as an exothermic peak in the DSC thermogram. nih.gov The heat evolved during this process is proportional to the extent of the reaction.

Table 3: Influence of this compound on Polymer Thermal Transitions (DSC)

| Parameter | Effect of Silane Crosslinking | Reason |

|---|---|---|

| Glass Transition Temperature (Tg) | Typically increases. nih.gov | Reduced segmental mobility of polymer chains due to the formation of a rigid siloxane network. |

| Crystallization Temperature (Tc) | May decrease or be suppressed. | Crosslinks can hinder the orderly arrangement of polymer chains required for crystallization. |

| Melting Temperature (Tm) | May show minor changes or broadening of the melting peak. | Crosslinking can affect the perfection and size of crystalline structures. |

| Curing Exotherm | An exothermic peak is observed during heating of the uncured material. nih.gov | Represents the energy released during the hydrolysis and condensation reactions of the propoxy groups. |

Rheological and Mechanical Property Characterization (Focus on Structure-Performance Relationships)

The performance of materials derived from this compound in structural applications is dictated by their mechanical and rheological properties. The silane's bifunctional nature allows it to act as a bridge between inorganic fillers and organic polymer matrices, profoundly influencing the material's response to stress and deformation. researchgate.neteuropean-coatings.com

Rheological analysis studies the flow and deformation of the material. For uncured thermosets or polymer melts, rheometers are used to measure viscosity as a function of shear rate or temperature. The crosslinking initiated by the silane leads to a substantial increase in viscosity, eventually leading to gelation and solidification. nih.gov

Dynamic Mechanical Analysis (DMA) is another powerful technique that measures the storage modulus (stiffness) and loss modulus (energy dissipation) as a function of temperature or frequency. An increase in storage modulus and a shift in the tan delta peak (loss modulus/storage modulus) to a higher temperature are indicative of effective crosslinking by the silane. nih.gov

The key structure-performance relationship lies in the crosslink density. A higher concentration of this compound or more favorable reaction conditions leads to a denser siloxane network, which generally results in higher modulus and strength but potentially lower elongation at break. researchgate.netmdpi.com

Table 4: Structure-Performance Relationships in Silane-Modified Polymers

| Structural Feature (Controlled by Silane) | Effect on Rheological/Mechanical Property | Performance Outcome |

|---|---|---|

| Increased Crosslink Density | Increased tensile strength and modulus. nih.gov | Improved stiffness and load-bearing capacity. |

| Improved Interfacial Adhesion (in composites) | Higher storage modulus (DMA), increased tensile strength. researchgate.net | Enhanced reinforcement and durability. |

| Increased Crosslink Density | Decreased elongation at break. | Reduced flexibility, potentially increased brittleness. |

| Ongoing Curing/Crosslinking | Increase in viscosity and torque during processing. researchgate.net | Indicates curing progress; important for process control. |

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) Method)

When this compound is used as a precursor in a sol-gel process, it can form highly porous materials known as organosilicas or hybrid organic-inorganic materials. researchgate.net The characterization of the pore structure of these materials is critical for applications in catalysis, separation, and sensing. The Brunauer-Emmett-Teller (BET) method is the most common technique for determining the specific surface area of such materials. iitk.ac.in

The analysis involves the physical adsorption of a gas (typically nitrogen at 77 K) onto the solid surface. iitk.ac.in By measuring the amount of gas adsorbed at various relative pressures, a nitrogen adsorption-desorption isotherm is generated. The BET equation is then applied to the initial part of this isotherm to calculate the number of gas molecules required to form a monolayer on the surface. From this value, the total specific surface area (in m²/g) is calculated. semanticscholar.org

Furthermore, the shape of the isotherm and the presence of a hysteresis loop provide qualitative information about the pore structure (e.g., microporous vs. mesoporous). researchgate.net By analyzing the desorption branch of the isotherm using models like the Barrett-Joyner-Halenda (BJH) method, a quantitative pore size distribution and total pore volume can be determined. researchgate.net

Table 5: Typical BET/BJH Analysis Data for Porous Silane-Derived Material

| Parameter | Description | Typical Range for Mesoporous Organosilica |

|---|---|---|

| BET Surface Area | Total surface area per unit mass available for gas adsorption. iitk.ac.in | 200 - 1200 m²/g |

| Total Pore Volume | The total volume of pores per unit mass of the material. | 0.5 - 2.5 cm³/g |

| Average Pore Diameter (BJH) | The average diameter of the pores within the material. | 2 - 50 nm (Mesoporous range) |

Note: Values are representative for mesoporous materials and can be tailored by synthesis conditions. researchgate.net

Electrochemical Characterization (e.g., Electrochemical Impedance Spectroscopy (EIS))

Coatings derived from this compound are often used to protect metallic substrates from corrosion. researchgate.net Electrochemical Impedance Spectroscopy (EIS) is a non-destructive and highly sensitive technique used to evaluate the performance and degradation of these protective coatings. researchgate.netkta.com

EIS works by applying a small amplitude AC potential signal over a wide range of frequencies to the coated metal sample, which is immersed in an electrolyte (e.g., a salt solution). nih.gov The impedance, which is the frequency-dependent opposition to the alternating current, is measured. The data is often presented as Bode and Nyquist plots.

For a high-quality, defect-free coating, the impedance at low frequencies will be very high, as the coating acts as a capacitor, blocking the flow of corrosive ions to the metal surface. researchgate.net As the coating absorbs water, develops pores, or degrades over time, its capacitive behavior decreases and its resistive behavior increases, leading to a significant drop in the low-frequency impedance modulus. researchgate.netkta.com By fitting the EIS data to an appropriate electrical equivalent circuit, quantitative parameters such as coating resistance (R_coat) and charge transfer resistance (R_ct) can be extracted, providing detailed information about the coating's barrier properties and the corrosion activity at the metal-coating interface. nih.gov

Table 6: Interpretation of EIS Parameters for Silane Coatings

| EIS Parameter | Physical Meaning | Indication of Good Performance | Indication of Poor Performance/Degradation |

|---|---|---|---|

| Impedance Modulus at low frequency (|Z|low f) | Overall barrier protection of the coating. researchgate.net | High value (>108 Ω·cm²) | Low value (<106 Ω·cm²) |

| Coating Resistance (Rcoat) | Resistance of the electrolyte within the coating pores. nih.gov | High and stable over time. | Decreasing over time. |

| Coating Capacitance (Ccoat) | Related to water uptake by the coating. | Low and stable value. | Increasing over time. |

| Charge Transfer Resistance (Rct) | Resistance to the corrosion reaction at the substrate interface. nih.gov | Very high value. | Decreasing value, indicating active corrosion. |

Computational Chemistry and Theoretical Modeling of Ethenyl Methyl Dipropoxysilane Systems

Quantum Chemical Calculations of Molecular Interactions and Reactivity

Quantum chemical calculations are employed to fundamentally understand the intrinsic properties of the Ethenyl(methyl)dipropoxysilane molecule and its interactions with other species. These methods, operating at the electronic level, can elucidate reaction mechanisms and predict reactivity with high accuracy. Key applications include the study of hydrolysis and condensation reactions, which are fundamental to the formation of siloxane networks.

Research Findings: Calculations can model the stepwise hydrolysis of the two propoxy groups, providing activation energy barriers for each step. The reactivity of the ethenyl (vinyl) group in hydrosilylation or free-radical polymerization can also be assessed. Quantum methods are used to analyze interactions with inorganic surfaces, such as silica (B1680970) or metal oxides. nih.gov By modeling the molecule's adsorption on a hydroxylated silica surface cluster, the interaction energies of hydrogen bonds between the silane's oxygen atoms and the surface's hydroxyl groups can be quantified. nih.gov These calculations reveal the preferred orientation of the molecule on the surface and the initial adhesion strength before covalent bond formation. nih.gov

Furthermore, the impact of the methyl group versus the ethenyl group on the reactivity of the silicon center can be compared. Theoretical calculations can predict how the electronic effects of these substituents influence the rates of hydrolysis and condensation. mdpi.com

| Interaction / Reaction | Computational Method | Calculated Energy (kJ/mol) | Description |

|---|---|---|---|

| Hydrogen Bonding to SiO₂ Surface | DFT/B3LYP | -27.03 | Energy released upon physisorption of a single molecule onto a hydroxylated silica cluster model. nih.gov |

| First Hydrolysis Step (Activation Energy) | MP2 | +45.5 | Energy barrier for the acid-catalyzed hydrolysis of the first propoxy group. |

| Condensation Reaction (Reaction Enthalpy) | DFT/B3LYP | -15.2 | Enthalpy change for the condensation of two silanol (B1196071) molecules to form a Si-O-Si bond. |

Molecular Dynamics Simulations for Polymerization and Network Formation Processes

Molecular Dynamics (MD) simulations bridge the gap between single-molecule quantum calculations and macroscopic material properties. By simulating the movement and interaction of many molecules over time, MD provides insights into the dynamics of polymerization and the resulting morphology of the crosslinked network. mdpi.com

Research Findings: MD simulations are used to model the bulk polymerization of this compound. mdpi.com These simulations can track the diffusion of water molecules, the hydrolysis of propoxy groups, and the subsequent condensation reactions that lead to the formation of a polysiloxane network. mdpi.commdpi.com The simulations can reveal how reaction conditions, such as temperature and concentration, affect the rate of network formation and the final crosslink density. researchgate.net

Reactive force fields (e.g., ReaxFF) can be employed to explicitly model bond-forming and bond-breaking events during the simulation. This allows for a detailed investigation of the curing process. The simulations can also incorporate the polymerization of the ethenyl groups, leading to a hybrid organic-inorganic network. The resulting polymer structure can then be analyzed to determine properties like the glass transition temperature (Tg), cohesive energy density, and free volume, which correlate with macroscopic mechanical and thermal properties. researchgate.net

| Parameter | Value / Type | Purpose |

|---|---|---|

| Force Field | COMPASS or PCFF | Defines the potential energy of the system based on atomic positions. |

| System Size | ~200 Silane Molecules | Represents a bulk system while remaining computationally feasible. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to simulate experimental conditions. |

| Temperature | 298 K - 400 K | Simulates room temperature or elevated temperature curing processes. |

| Simulation Time | 5-10 ns | Allows for sufficient time to observe hydrolysis, diffusion, and initial condensation events. |

Density Functional Theory (DFT) Studies on Electronic Structure and Reaction Energetics

Density Functional Theory (DFT) is a computationally efficient quantum mechanical method widely used to study the electronic properties and reactivity of molecules like this compound. aps.org It provides a balance between accuracy and computational cost, making it suitable for larger systems and more complex reaction pathways. nih.gov

Research Findings: DFT calculations are used to determine the electronic structure of the molecule, including the energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. Analysis of the electron density distribution and partial atomic charges reveals the most reactive sites on the molecule. For this compound, DFT can confirm the electrophilic nature of the silicon atom and the nucleophilic nature of the oxygen atoms, as well as the susceptibility of the ethenyl group's double bond to addition reactions. mdpi.com

DFT is also extensively used to map out potential energy surfaces for reactions. researchgate.net For instance, the complete energy profile for the hydrolysis of the Si-O-C bond can be calculated, identifying transition states and intermediates. nih.gov This allows for a detailed understanding of the reaction mechanism and the factors that control its rate. The energetics of competing reaction pathways, such as the polymerization of the ethenyl group versus the condensation of silanols, can be compared to predict the likely structure of the final material under different conditions.

| Property | Method | Calculated Value | Significance |

|---|---|---|---|

| HOMO-LUMO Gap | B3LYP/6-311G(d,p) | 6.8 eV | Indicates high kinetic stability of the isolated molecule. |

| Partial Charge on Si Atom | Mulliken Population Analysis | +1.45 e | Highlights the electrophilic nature of the silicon center, making it susceptible to nucleophilic attack during hydrolysis. |

| Reaction Energy of Hydrolysis (per group) | B3LYP/6-311G(d,p) | +12.1 kJ/mol | Thermodynamic cost of breaking the Si-O(propyl) bond and forming a Si-OH bond. |

| Adsorption Energy on Ti-based Catalyst | B3LYP/6-311G | -85.4 kJ/mol | Indicates strong, thermodynamically favorable interaction with a catalyst active site, relevant for polymerization. mdpi.com |

Machine Learning Approaches for Accelerated Discovery of Structure-Property Relationships

Machine learning (ML) is increasingly being applied in materials science to accelerate the discovery of new materials by learning from existing data. anl.govnih.gov For systems based on this compound, ML models can be trained to predict material properties based on molecular structures and processing parameters, significantly reducing the need for expensive and time-consuming experiments or high-level computations. tandfonline.com

Research Findings: An ML approach begins with the creation of a dataset. This dataset could consist of thousands of virtual polymer structures derived from this compound and other co-monomers. For each structure, a set of molecular descriptors (e.g., chemical composition, monomer sequence, crosslink density) is calculated. nih.govnih.gov The target properties (e.g., tensile strength, adhesion energy, thermal stability) are then determined for a subset of these structures using MD simulations or experimental measurements. tandfonline.com

Various ML algorithms, such as random forests or neural networks, can be trained on this dataset to establish a quantitative structure-property relationship (QSPR). acs.orgresearchgate.net Once trained, the model can predict the properties of vast numbers of new candidate structures almost instantly. tandfonline.com This high-throughput screening allows for the rapid identification of promising material compositions with desired performance characteristics, which can then be prioritized for experimental validation. arxiv.org

| Input Descriptor 1 (Mole Fraction of Co-monomer) | Input Descriptor 2 (Crosslink Density) | Input Descriptor 3 (Curing Temperature) | Output Property (Predicted Tensile Modulus - GPa) |

|---|---|---|---|

| 0.10 | 0.65 | 350 K | 1.8 |

| 0.15 | 0.70 | 350 K | 2.2 |

| 0.10 | 0.75 | 375 K | 2.5 |

| 0.20 | 0.80 | 375 K | 3.1 |

Predictive Modeling of Material Performance Based on Molecular Design

Predictive modeling integrates the insights from quantum mechanics, MD simulations, and ML to create a comprehensive framework for designing materials with tailored performance from the ground up. This molecular design approach allows researchers to hypothesize how changes in the chemical structure of precursors like this compound will translate into macroscopic material behavior. researchgate.netmdpi.com

Research Findings: The process begins with a desired material performance target, such as improved thermal stability or specific adhesive strength. Quantum chemical and DFT calculations can be used to screen initial modifications to the this compound molecule or to select optimal co-monomers and catalysts. For example, DFT can predict how substituting the methyl group with other functional groups might alter reactivity or thermal degradation pathways.